molecular formula C25H24ClN3O6S B11078349 2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide

2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11078349
M. Wt: 530.0 g/mol
InChI Key: MQSINKLXHPHHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes a chlorinated benzamide core, a methoxyphenyl carbamoyl group, and a morpholine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the chlorination of a benzamide derivative, followed by the introduction of the methoxyphenyl carbamoyl group through a carbamoylation reaction. The final step involves the sulfonylation of the morpholine ring to attach the morpholine-4-sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorinated benzamide core can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloroacetyl)morpholine
  • 4-Methoxyphenylboronic acid
  • Saflufenacil Metabolite M800H35

Uniqueness

2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C25H24ClN3O6S

Molecular Weight

530.0 g/mol

IUPAC Name

2-chloro-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C25H24ClN3O6S/c1-34-18-8-6-17(7-9-18)27-24(30)20-4-2-3-5-23(20)28-25(31)21-16-19(10-11-22(21)26)36(32,33)29-12-14-35-15-13-29/h2-11,16H,12-15H2,1H3,(H,27,30)(H,28,31)

InChI Key

MQSINKLXHPHHHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.